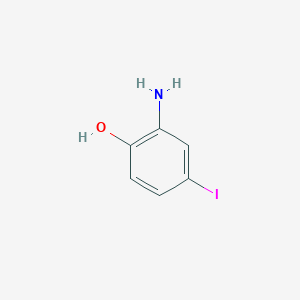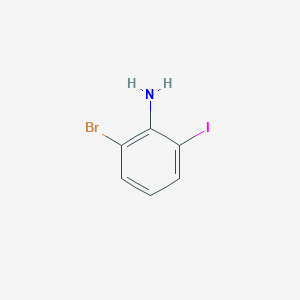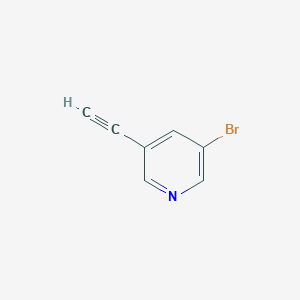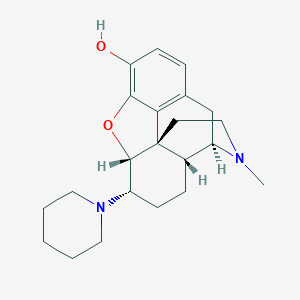
6-Piperidodihydromorphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Piperidodihydromorphide is a chemical compound that belongs to the opioid family. It is a derivative of morphine and has been found to have potent analgesic effects. In recent years, there has been a growing interest in this compound due to its potential use in pain management and its unique mechanism of action.
Aplicaciones Científicas De Investigación
6-Piperidodihydromorphide has been extensively studied for its analgesic effects. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a promising candidate for pain management in patients with chronic pain conditions. It has also been studied for its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals.
Mecanismo De Acción
The mechanism of action of 6-Piperidodihydromorphide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. However, 6-Piperidodihydromorphide has been found to have a unique binding profile compared to other opioids. This may explain its stronger analgesic effects.
Efectos Bioquímicos Y Fisiológicos
6-Piperidodihydromorphide has been found to have a range of biochemical and physiological effects. It produces a dose-dependent decrease in heart rate and blood pressure. It also produces respiratory depression, which can be a concern in clinical settings. Additionally, it has been found to have sedative effects and can cause drowsiness in patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Piperidodihydromorphide in lab experiments is its potency. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a useful tool for studying pain pathways and developing new pain management strategies. However, its potency can also be a limitation. It can be difficult to determine the optimal dose for lab experiments, and there is a risk of overdose in animal models.
Direcciones Futuras
There are several future directions for research on 6-Piperidodihydromorphide. One area of interest is its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals. Another area of interest is its potential use in treating neuropathic pain, which is a common and difficult-to-treat type of chronic pain. Additionally, researchers may continue to study the unique binding profile of 6-Piperidodihydromorphide and develop new opioids with similar properties.
Conclusion
In conclusion, 6-Piperidodihydromorphide is a promising compound for pain management and addiction treatment. Its unique mechanism of action and strong analgesic effects make it a useful tool for scientific research. However, its potency and potential for respiratory depression must be carefully considered in clinical settings. Further research is needed to fully understand the potential applications of 6-Piperidodihydromorphide in pain management and addiction treatment.
Métodos De Síntesis
The synthesis of 6-Piperidodihydromorphide involves the reduction of morphine using hydrogen gas and a palladium catalyst. The reaction takes place in the presence of a piperidine reagent and produces a white crystalline powder. This method has been used successfully to produce large quantities of 6-Piperidodihydromorphide for research purposes.
Propiedades
Número CAS |
13851-14-4 |
|---|---|
Nombre del producto |
6-Piperidodihydromorphide |
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H30N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5,8,15-17,21,25H,2-4,6-7,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1 |
Clave InChI |
WUSHRDOYHRKYSL-ZKYZHAQMSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)N6CCCCC6 |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6 |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6 |
Sinónimos |
4,5α-Epoxy-17-methyl-6α-piperidinomorphinan-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





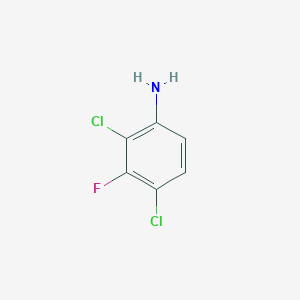
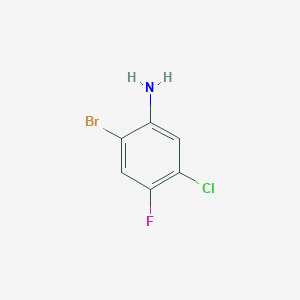
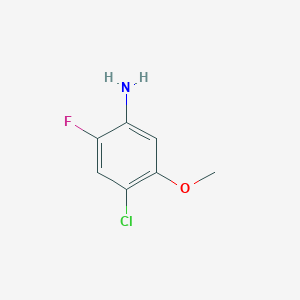
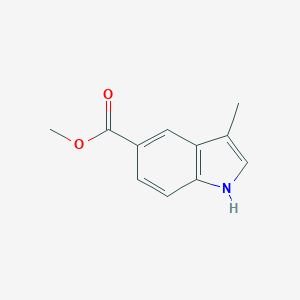
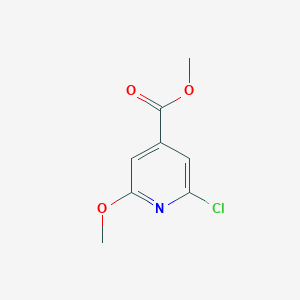
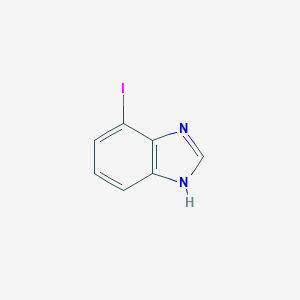
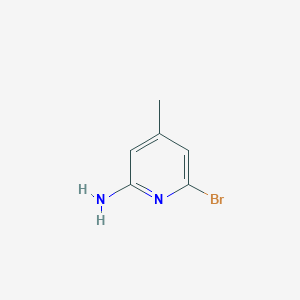
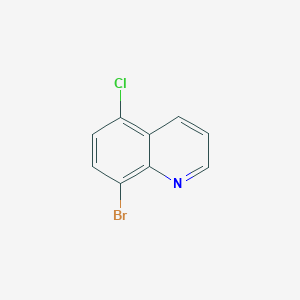
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
